![molecular formula C19H14N2O7 B5056414 [2-(4-Nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B5056414.png)
[2-(4-Nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate
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Overview
Description
[2-(4-Nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate is an organic compound that features both a nitrophenyl group and a dioxoisoindolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate typically involves the reaction of 4-nitrobenzaldehyde with phthalic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in oxidation and reduction reactions. Its nitrophenyl group can serve as a chromophore, allowing for easy detection and quantification in biochemical assays.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the reduction products (amines) can be explored for their pharmacological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of [2-(4-Nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, the nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The compound may also interact with enzymes that catalyze oxidation and reduction reactions, modulating their activities.
Comparison with Similar Compounds
Similar Compounds
[2-(4-Nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate: shares similarities with other nitrophenyl and dioxoisoindolyl compounds.
4-Nitrobenzaldehyde: A precursor in the synthesis of the compound.
Phthalic anhydride: Another precursor used in the synthesis.
Uniqueness
The uniqueness of this compound lies in its dual functional groups, which allow for diverse chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O7/c22-16(12-5-7-13(8-6-12)21(26)27)11-28-17(23)9-10-20-18(24)14-3-1-2-4-15(14)19(20)25/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKBXKWGGVUBAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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